molecular formula C11H12BrNO4 B8127403 Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate

Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate

Cat. No.: B8127403
M. Wt: 302.12 g/mol
InChI Key: HBDWMFVPZMFMOD-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate is an organic compound characterized by its bromine and nitro functional groups attached to a phenyl ring, which is further connected to a methylated propanoate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Nitration: The synthesis of this compound typically involves the bromination of 2-methylpropionic acid followed by nitration. The bromination step requires a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3).

  • Esterification: The nitro-substituted bromobenzene derivative is then esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and safety. The reaction conditions are optimized to minimize by-products and maximize yield. The use of automated systems and real-time monitoring helps maintain consistent quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amine, resulting in different chemical properties.

  • Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoic acid.

  • Reduction: Reduction of the nitro group can yield Methyl 2-(4-bromo-2-aminophenyl)-2-methylpropanoate.

  • Substitution: Substitution of the bromine atom can produce Methyl 2-(4-hydroxy-2-nitrophenyl)-2-methylpropanoate or Methyl 2-(4-aminophenyl)-2-methylpropanoate.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways. Biology: Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate exerts its effects involves its interaction with biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The bromine atom can also participate in electrophilic substitution reactions, affecting various molecular pathways.

Comparison with Similar Compounds

  • Methyl 2-(4-bromo-2-nitrophenyl)acetate: This compound differs by having an acetate group instead of a propanoate group.

  • Methyl (4-bromo-2-nitrophenyl)acetate: Similar to the above, but with a different molecular structure.

  • Methyl (4-bromo-2-nitrophenyl)(dimethoxyphosphoryl)acetate: This compound contains a dimethoxyphosphoryl group in addition to the bromo and nitro groups.

Properties

IUPAC Name

methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-11(2,10(14)17-3)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWMFVPZMFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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